molecular formula C17H25BF2N2O2 B13723867 4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

Cat. No.: B13723867
M. Wt: 338.2 g/mol
InChI Key: GNRBSAYKRXYNGL-UHFFFAOYSA-N
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Description

4,4-Difluoro-4’-methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is a complex organic compound that features a unique combination of fluorine, boron, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-4’-methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a fluorinated pyridine derivative with a boronic acid ester under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-4’-methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a variety of functionalized bipyridinyl derivatives .

Mechanism of Action

The mechanism by which 4,4-Difluoro-4’-methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s boron and fluorine atoms play crucial roles in its reactivity and binding affinity. For example, the boron atom can form reversible covalent bonds with nucleophiles, while the fluorine atoms can enhance the compound’s stability and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,4-Difluoro-4’-methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl apart from similar compounds is its unique combination of fluorine and boron atoms within a bipyridinyl framework. This structure imparts distinct chemical and physical properties, making it particularly valuable in specialized applications such as advanced material synthesis and pharmaceutical research .

Properties

Molecular Formula

C17H25BF2N2O2

Molecular Weight

338.2 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H25BF2N2O2/c1-12-10-14(22-8-6-17(19,20)7-9-22)21-11-13(12)18-23-15(2,3)16(4,5)24-18/h10-11H,6-9H2,1-5H3

InChI Key

GNRBSAYKRXYNGL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCC(CC3)(F)F

Origin of Product

United States

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